2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-methoxy-7-methylbenzothiazole with 2-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2-amino-4-methoxy-7-methylbenzothiazole+2-methoxybenzoyl chloride→this compound
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group, converting it to an alcohol.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor.
Medicine: Due to its biological activity, this compound is being explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine . This modulation leads to various physiological effects, including improved cognitive function and potential therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: This compound also acts as a positive allosteric modulator of the M4 receptor but differs in its structure and potency.
2-aminothiazole derivatives: These compounds have shown diverse biological activities, including anticancer and antimicrobial properties.
Benzo[d]thiazole-2-thiol derivatives:
The uniqueness of this compound lies in its specific interaction with the M4 receptor and its potential therapeutic applications in neurological disorders .
Properties
CAS No. |
912770-74-2 |
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Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2O3S/c1-10-8-9-13(22-3)14-15(10)23-17(18-14)19-16(20)11-6-4-5-7-12(11)21-2/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
JYCWHJNCTVOMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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